![molecular formula C17H18N2O5S B6383127 2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% CAS No. 1261970-41-5](/img/structure/B6383127.png)
2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%
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Overview
Description
2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% (2N4PPSP) is a highly potent, widely used laboratory reagent. It is a colorless, crystalline solid with a melting point of approximately 200-202°C. It is soluble in organic solvents such as ethanol, methanol, and acetonitrile, and is used in various scientific research applications.
Mechanism of Action
2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% is a highly reactive reagent, and its reactivity is dependent on its ability to form a stable complex with a target molecule. When 2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% interacts with a target molecule, it forms a covalent bond with the target molecule, resulting in a new molecule. This process is known as nucleophilic substitution.
Biochemical and Physiological Effects
2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% is a highly reactive reagent and has the potential to cause adverse biochemical and physiological effects. In vitro studies have shown that 2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% can cause DNA damage, and can also inhibit the growth of certain bacteria. Additionally, 2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% has been shown to be toxic to aquatic organisms, and can cause skin and eye irritation in humans.
Advantages and Limitations for Lab Experiments
2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% is a versatile reagent used in a variety of scientific research applications. It is relatively inexpensive and easy to obtain, and is stable under normal laboratory conditions. However, it is highly reactive and can cause adverse biochemical and physiological effects if not handled properly. Therefore, it is important to follow proper safety protocols when using 2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% in laboratory experiments.
Future Directions
2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% is a widely used laboratory reagent, and its applications are continually expanding. Possible future directions include the use of 2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% in the synthesis of novel drugs, the development of new catalysts and ligands, and the exploration of its potential applications in biotechnology. Additionally, further research is needed to understand the biochemical and physiological effects of 2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%, and to develop safe and effective methods of handling the reagent in laboratory experiments.
Synthesis Methods
2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% can be synthesized from 4-nitrophenol and piperidin-1-ylsulfonyl chloride in a two-step process. In the first step, 4-nitrophenol is reacted with piperidin-1-ylsulfonyl chloride in the presence of a base, such as sodium hydroxide, to form 2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%. In the second step, the reaction mixture is heated to reflux and the product is isolated by filtration.
Scientific Research Applications
2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% is a versatile reagent used in a variety of scientific research applications. It is used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a reagent in the synthesis of organic compounds. Additionally, it is used in the synthesis of organic compounds, such as heterocyclic compounds, and in the synthesis of pharmaceuticals.
properties
IUPAC Name |
2-nitro-4-(4-piperidin-1-ylsulfonylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c20-17-9-6-14(12-16(17)19(21)22)13-4-7-15(8-5-13)25(23,24)18-10-2-1-3-11-18/h4-9,12,20H,1-3,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWIYRFICRFTHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686345 |
Source
|
Record name | 3-Nitro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20686345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol | |
CAS RN |
1261970-41-5 |
Source
|
Record name | 3-Nitro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20686345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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